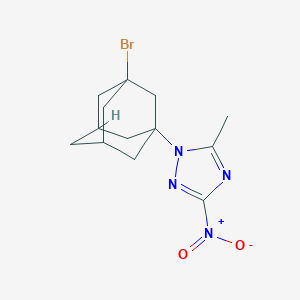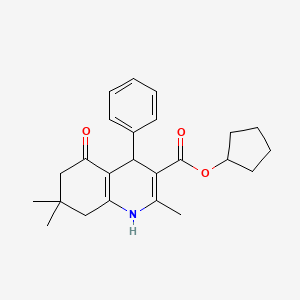
2-Benzylsulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylsulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with a unique structure that includes a pyridine ring substituted with benzylsulfanyl, ethyl, dimethyl, and carbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile typically involves the alkylation of cyanothioacetamide with benzyl chloride in the presence of a base such as potassium hydroxide in dimethylformamide (DMF). The reaction proceeds through the formation of intermediate compounds, which are then further reacted with acetylacetone or its derivatives to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylsulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Benzylsulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzylsulfanyl group can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylsulfanyl-4,6-dimethylpyridine-3-carbonitrile: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-Benzylsulfanyl-5-methyl-4,6-dimethylpyridine-3-carbonitrile: Contains an additional methyl group, potentially altering its chemical properties.
Uniqueness
2-Benzylsulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical reactivity and potential applications. The presence of the benzylsulfanyl group, in particular, provides opportunities for further functionalization and derivatization.
Propiedades
IUPAC Name |
2-benzylsulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-4-15-12(2)16(10-18)17(19-13(15)3)20-11-14-8-6-5-7-9-14/h5-9H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWGVRKPJIPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)SCC2=CC=CC=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B5183084.png)

![3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5183129.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide](/img/structure/B5183143.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide](/img/structure/B5183150.png)

![1-(3,4-DIFLUOROBENZOYL)-4-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]PIPERAZINE](/img/structure/B5183166.png)
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5183176.png)


